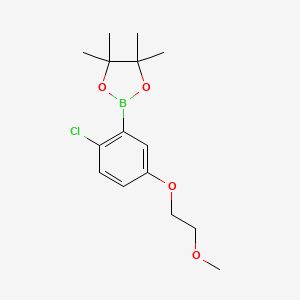

2-(2-Chloro-5-(2-methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

This boronate ester features a phenyl ring substituted at the 2-position with chlorine and at the 5-position with a 2-methoxyethoxy group. The pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) backbone enhances stability and reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings. The 2-methoxyethoxy group improves solubility in polar organic solvents, making it advantageous for applications in pharmaceutical synthesis and materials science .

Properties

Molecular Formula |

C15H22BClO4 |

|---|---|

Molecular Weight |

312.6 g/mol |

IUPAC Name |

2-[2-chloro-5-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C15H22BClO4/c1-14(2)15(3,4)21-16(20-14)12-10-11(6-7-13(12)17)19-9-8-18-5/h6-7,10H,8-9H2,1-5H3 |

InChI Key |

PGVOWYAQJBXLEM-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OCCOC)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials

| Compound | Role | Notes |

|---|---|---|

| 2-Chloro-5-(2-methoxyethoxy)phenyl bromide or iodide | Aryl halide substrate | Must be synthesized or purchased with high purity |

| Bis(pinacolato)diboron (B2pin2) | Boron source | Commercially available, sensitive to moisture |

| Palladium catalyst (e.g., Pd(dppf)Cl2) or metal-free base | Catalyst or promoter | Depends on method |

| Base (e.g., potassium acetate, KOAc) | Facilitates borylation | Anhydrous conditions required |

| Solvent (e.g., dioxane, tetrahydrofuran) | Medium for reaction | Dry and degassed |

Palladium-Catalyzed Borylation

- Procedure : The aryl halide (2-chloro-5-(2-methoxyethoxy)phenyl bromide) is combined with bis(pinacolato)diboron and a palladium catalyst in a dry solvent such as dioxane under inert atmosphere (argon or nitrogen). A base such as potassium acetate is added to facilitate the reaction.

- Conditions : The mixture is heated typically between 80–100 °C for several hours (6–24 h).

- Mechanism : The palladium catalyst undergoes oxidative addition with the aryl halide, transmetallation with bis(pinacolato)diboron, and reductive elimination to form the arylboronate ester.

- Workup : After cooling, the reaction mixture is filtered to remove catalyst residues and purified by flash chromatography using pentane/ethyl acetate or pentane/diethyl ether mixtures.

- Yield : Yields typically range from 70% to 90%, depending on substrate purity and reaction optimization.

Transition Metal-Free Borylation (Emerging Method)

- Procedure : Under specific conditions, vinyl or aryl halides can be converted to boronic esters without transition metals, using strong bases and diboron reagents.

- Conditions : Reactions are carried out under inert atmosphere with strong bases such as n-butyllithium or potassium tert-butoxide in solvents like THF or DMSO.

- Advantages : Avoids metal contamination, potentially milder conditions.

- Limitations : Less commonly applied to complex substituted phenyl systems; requires careful optimization.

Representative Reaction Scheme

| Step | Reagents and Conditions | Product |

|---|---|---|

| 1. Borylation | 2-chloro-5-(2-methoxyethoxy)phenyl bromide + bis(pinacolato)diboron + Pd(dppf)Cl2 + KOAc, dioxane, 90 °C, 12 h, inert atmosphere | 2-(2-Chloro-5-(2-methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Purification and Characterization

- Purification : Flash column chromatography on silica gel using pentane/ethyl acetate or pentane/diethyl ether mixtures is standard.

- Characterization : Confirmed by ^1H NMR, ^13C NMR, ^11B NMR, and mass spectrometry.

- Handling : Boronic esters are sensitive to moisture and air; storage under inert atmosphere and refrigeration is recommended.

Notes on Synthesis Optimization and Challenges

- The presence of the chloro substituent at the ortho position and the 2-methoxyethoxy group at the para position can influence the reactivity of the aryl halide.

- Steric hindrance and electronic effects may require adjustment of catalyst loading and reaction time.

- Moisture sensitivity demands rigorous drying of solvents and reagents.

- Alternative catalysts such as nickel-based systems or ligand-free protocols have been explored but are less common for this specific substrate.

Summary Table of Preparation Methods

| Method | Catalyst/Base | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Pd-catalyzed borylation | Pd(dppf)Cl2 / KOAc | Dioxane | 80–100 °C | 6–24 h | 70–90 | Most common, reliable |

| Transition metal-free | nBuLi or KOtBu | THF, DMSO | Room temp to 60 °C | 1–12 h | Variable | Emerging, less established |

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-(2-methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Protodeboronation: The compound can undergo protodeboronation, where the boronic ester group is replaced by a hydrogen atom.

Oxidation: The compound can be oxidized to form the corresponding phenol derivative.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.

Protodeboronation: Catalysts such as copper or nickel complexes are used, often in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate are used under mild conditions.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

Protodeboronation: The corresponding aryl or alkyl derivatives.

Oxidation: Phenol derivatives.

Scientific Research Applications

2-(2-Chloro-5-(2-methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: Utilized in the development of drug candidates and in medicinal chemistry for the modification of drug molecules.

Industry: Applied in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. In Suzuki-Miyaura coupling, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the organic halide substrate.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Key structural analogs differ in substituent type, position, and electronic properties:

*Calculated based on formula. †Molecular weight inferred from formula; discrepancies in reported data noted.

Key Observations:

- Electron-Withdrawing Groups (Cl, CF₃O) : Stabilize the boron center, reducing hydrolysis susceptibility but requiring harsher coupling conditions (e.g., higher temperatures or stronger bases) .

- Fluorinated Substituents (CF₂H, CF₃O) : Improve metabolic stability and lipophilicity, making these analogs valuable in drug discovery .

Reactivity in Cross-Coupling Reactions

- Target Compound : The 2-methoxyethoxy group enhances solubility in THF and DMSO, facilitating homogeneous reaction conditions. Yields in Suzuki-Miyaura couplings typically exceed 70% under standard Pd catalysis .

- 3,5-Dichloro Analog : Requires elevated temperatures (80–100°C) for effective coupling due to strong electron-withdrawing effects, but offers high stability during storage .

- Ethoxy-Substituted Analog () : Demonstrates moderate reactivity, often used in synthesizing fluorescent probes for H₂O₂ detection due to balanced solubility and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.